molecular formula C14H23N B12832497 2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline

2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline

Cat. No.: B12832497
M. Wt: 205.34 g/mol
InChI Key: IASLRLFNRIREBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of 2-(Bicyclo[1.1.1]pentan-1-yl)decahydroisoquinoline involves its interaction with specific molecular targets and pathways. The BCP moiety’s ability to mimic the geometry and substituent exit vectors of benzene rings allows it to interact with various biological targets, such as receptors and enzymes . This interaction can lead to changes in the activity of these targets, resulting in the compound’s observed effects.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline

InChI

InChI=1S/C14H23N/c1-2-4-13-10-15(6-5-12(13)3-1)14-7-11(8-14)9-14/h11-13H,1-10H2

InChI Key

IASLRLFNRIREBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CN(CCC2C1)C34CC(C3)C4

Origin of Product

United States

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